molecular formula C16H14N2O3S2 B3297764 N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide CAS No. 896284-50-7

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide

Katalognummer B3297764
CAS-Nummer: 896284-50-7
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: OAWNAEFLQXCUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzothiazole ring attached to a benzamide group via a sulfonyl linkage . The benzothiazole ring would have a methyl group attached to it .


Physical And Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not known, similar compounds have a molecular weight of around 206.26400, a density of 1.325g/cm3, and a boiling point of 429.7ºC at 760 mmHg .

Wirkmechanismus

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide involves the inhibition of several kinases involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of Raf-1 and B-Raf, which are involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Additionally, Sorafenib inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. The inhibition of these kinases by Sorafenib results in the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Sorafenib inhibits the activity of several kinases involved in tumor growth and angiogenesis, resulting in the suppression of tumor growth and angiogenesis. Additionally, Sorafenib has been shown to induce apoptosis in cancer cells and inhibit the expression of genes involved in cell proliferation and survival. Sorafenib has also been shown to inhibit the activity of CYP3A4, which is involved in drug metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide has several advantages and limitations for lab experiments. Sorafenib is a potent and selective inhibitor of several kinases involved in tumor growth and angiogenesis, making it a valuable tool for studying these pathways. Additionally, Sorafenib has been extensively studied in preclinical and clinical trials, providing a wealth of information on its mechanism of action and therapeutic potential. However, Sorafenib has several limitations for lab experiments, including its complex synthesis, high cost, and potential toxicity.

Zukünftige Richtungen

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide has several future directions for research. One area of research is the development of Sorafenib analogs with improved potency and selectivity. Additionally, Sorafenib has shown promising results in combination therapy with other cancer drugs, and further research is needed to optimize these combinations. Another area of research is the identification of biomarkers that can predict response to Sorafenib treatment, which could improve patient selection and treatment outcomes. Finally, Sorafenib has shown potential for the treatment of other diseases, including autoimmune disorders and viral infections, and further research is needed to explore these potential applications.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and VEGFR-2. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Additionally, this compound has shown promising results in preclinical studies for the treatment of other types of cancer, including breast, lung, and pancreatic cancer.

Eigenschaften

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-14-9-12(6-7-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNAEFLQXCUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Reactant of Route 6
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.